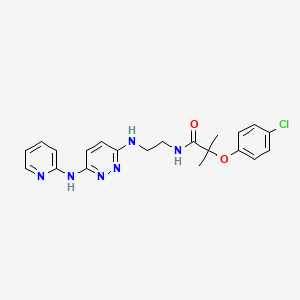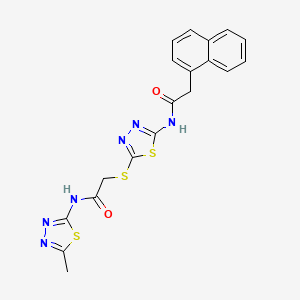
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((5-(2-(naphthalen-1-yl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((5-(2-(naphthalen-1-yl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide" is a complex molecule that likely contains a thiadiazole moiety, a naphthalene group, and an acetamide linkage. While the specific compound is not directly mentioned in the provided papers, similar structures with thiadiazole and naphthalene components have been synthesized and studied for various biological activities, including cytotoxicity, antifungal, and anti-angiogenic properties .
Synthesis Analysis
The synthesis of related compounds typically involves multi-step reactions, starting from basic aromatic or heteroaromatic compounds. For instance, the synthesis of N-hydroxy-2-(naphthalene-2-ylsulfanyl)-acetamide involved a nucleophilic reaction followed by the introduction of a hydroxamate group . Similarly, compounds with naphthalene and thiadiazole rings have been synthesized through reactions like nucleophilic substitution, acetylation, and condensation . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of related compounds has been determined using techniques such as single-crystal X-ray diffraction, which reveals the spatial arrangement of atoms within the crystal lattice and the presence of non-covalent interactions like hydrogen bonding and stacking interactions . These interactions are crucial for the stability of the crystal structure and can influence the compound's reactivity and biological activity.
Chemical Reactions Analysis
The chemical reactivity of such compounds can be influenced by the presence of functional groups like the hydroxamate, which can chelate metal ions, or the thiadiazole ring, which can participate in various chemical reactions . The reactivity can also be predicted using computational methods such as density functional theory (DFT) calculations, which provide insights into the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds, such as solubility, melting point, and stability, can be influenced by their molecular structure. For example, the presence of hydrogen bonds can enhance the solubility in polar solvents, while stacking interactions can affect the melting point . The pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME), can be predicted using tools like FAF-Drugs, which help in assessing the drug-likeness of the compounds .
Applications De Recherche Scientifique
Antiviral Activity
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((5-(2-(naphthalen-1-yl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide and its derivatives have shown promising results in antiviral research. For instance, Hamad et al. (2010) synthesized a series of naphthalene derivatives, including 2-(naphthalen-2-yloxy)-N-[(aryl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl] acetamides, which exhibited inhibitory activity against HIV-1 and HIV-2 in MT-4 cells (Hamad et al., 2010). Additionally, Zhan et al. (2009) synthesized 2-(4-(naphthalen-2-yl)-1,2,3-thiadiazol-5-ylthio)acetamide derivatives as novel non-nucleoside HIV-1 reverse transcriptase inhibitors, showing potent inhibition of HIV-1 replication (Zhan et al., 2009).
Anticancer Potential
Research has also explored the anticancer potential of related compounds. Ekrek et al. (2022) synthesized thiadiazole derivatives and evaluated their cytotoxic activities against various cancer cell lines, demonstrating significant anticancer activity (Ekrek et al., 2022). Oftadeh et al. (2013) conducted a density functional theory study on similar acetamide derivatives, finding that certain substitutions enhanced their potential as anti-HIV drugs, which may have implications in cancer treatment as well (Oftadeh et al., 2013).
Dyeing Applications
In a different application, Malik et al. (2018) synthesized N4-(5-methyl-1,3,4-thiadiazol-2-yl)thiazole-2,4-diamine derivatives for use as acid dyes, demonstrating the versatility of thiadiazole compounds in industrial applications such as dyeing (Malik et al., 2018).
Pharmaceutical Research
In pharmaceutical research, Faheem (2018) focused on computational and pharmacological evaluation of heterocyclic derivatives, including those related to thiadiazole, for their potential in toxicity assessment, tumour inhibition, and other therapeutic actions (Faheem, 2018).
Propriétés
IUPAC Name |
N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-naphthalen-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N6O2S3/c1-11-22-23-17(29-11)21-16(27)10-28-19-25-24-18(30-19)20-15(26)9-13-7-4-6-12-5-2-3-8-14(12)13/h2-8H,9-10H2,1H3,(H,20,24,26)(H,21,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDBICWUMBHECFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CSC2=NN=C(S2)NC(=O)CC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N6O2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((5-(2-(naphthalen-1-yl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

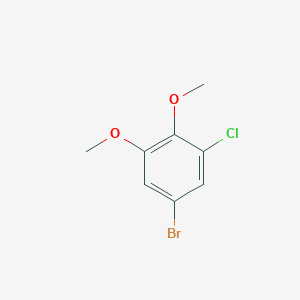
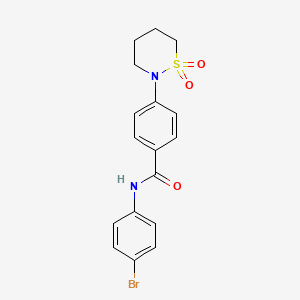
![2-({3-cyano-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinolin-2-yl}sulfanyl)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2508958.png)


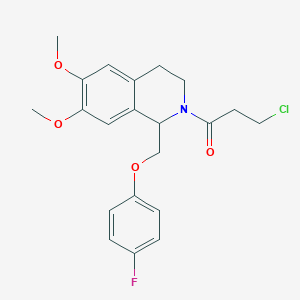

![1-[3-(2-Hydroxyphenyl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]propan-1-one](/img/structure/B2508965.png)
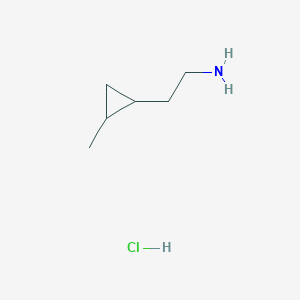
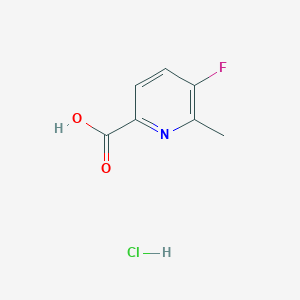
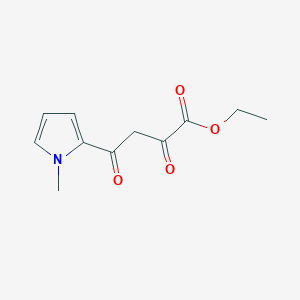
![1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-phenoxypropan-1-one oxalate](/img/structure/B2508972.png)
